molecular formula C5H3I2NO B085319 2,6-Diiodopyridin-3-ol CAS No. 14764-90-0

2,6-Diiodopyridin-3-ol

Cat. No.: B085319
CAS No.: 14764-90-0
M. Wt: 346.89 g/mol
InChI Key: ZDOQSPXMJKWUIV-UHFFFAOYSA-N
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Description

2,6-Diiodopyridin-3-ol is an organic compound with the molecular formula C5H3I2NO and a molecular weight of 346.89 g/mol . It is a derivative of pyridine, characterized by the presence of two iodine atoms at the 2 and 6 positions and a hydroxyl group at the 3 position on the pyridine ring. This compound is primarily used in research settings and has various applications in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diiodopyridin-3-ol typically involves the iodination of pyridin-3-ol. One common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 2 and 6 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diiodopyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substituted pyridines with various functional groups replacing the iodine atoms.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2,6-Diiodopyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diiodopyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 3 position can form hydrogen bonds with active sites of enzymes, while the iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    2,6-Dibromopyridin-3-ol: Similar structure but with bromine atoms instead of iodine.

    2,6-Dichloropyridin-3-ol: Contains chlorine atoms at the 2 and 6 positions.

    2,6-Difluoropyridin-3-ol: Fluorine atoms replace the iodine atoms.

Uniqueness: 2,6-Diiodopyridin-3-ol is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This results in distinct reactivity and binding properties, making it a valuable compound for specific applications where iodine’s characteristics are advantageous .

Properties

IUPAC Name

2,6-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOQSPXMJKWUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382806
Record name 2,6-diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14764-90-0
Record name 2,6-diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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